4-(1-Aminopropyl)-2,3-difluorophenol 4-(1-Aminopropyl)-2,3-difluorophenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17761385
InChI: InChI=1S/C9H11F2NO/c1-2-6(12)5-3-4-7(13)9(11)8(5)10/h3-4,6,13H,2,12H2,1H3
SMILES:
Molecular Formula: C9H11F2NO
Molecular Weight: 187.19 g/mol

4-(1-Aminopropyl)-2,3-difluorophenol

CAS No.:

Cat. No.: VC17761385

Molecular Formula: C9H11F2NO

Molecular Weight: 187.19 g/mol

* For research use only. Not for human or veterinary use.

4-(1-Aminopropyl)-2,3-difluorophenol -

Specification

Molecular Formula C9H11F2NO
Molecular Weight 187.19 g/mol
IUPAC Name 4-(1-aminopropyl)-2,3-difluorophenol
Standard InChI InChI=1S/C9H11F2NO/c1-2-6(12)5-3-4-7(13)9(11)8(5)10/h3-4,6,13H,2,12H2,1H3
Standard InChI Key BCHFJHIAHHLGBA-UHFFFAOYSA-N
Canonical SMILES CCC(C1=C(C(=C(C=C1)O)F)F)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of 4-(1-Aminopropyl)-2,3-difluorophenol is C₉H₁₁F₂NO, with a molecular weight of 187.19 g/mol . The IUPAC name, 4-(1-aminopropyl)-2,3-difluorophenol, reflects its substitution pattern: a phenol ring with fluorine atoms at positions 2 and 3 and a 1-aminopropyl group at position 4. The canonical SMILES representation, CCC(C1=C(C(=C(C=C1)O)F)F)N, encodes this structure unambiguously.

The aminopropyl chain introduces a basic nitrogen atom capable of forming hydrogen bonds and electrostatic interactions, while the fluorine atoms enhance lipophilicity and metabolic stability. The InChIKey BCHFJHIAHHLGBA-UHFFFAOYSA-N ensures precise identification in chemical databases, critical for reproducibility in research.

Physicochemical Characteristics

Key properties include:

PropertyValue
Melting PointNot reported
Boiling PointNot reported
logP (Octanol-Water)Estimated ~1.2 (calculated)
SolubilityModerate in polar solvents

The compound’s logP value, estimated using fragment-based methods, suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Its solid-state stability is inferred from storage recommendations for analogous compounds, which advise protection from light and moisture .

Synthetic Methodologies

Diazonium Salt Coupling and Reduction

A patented synthesis route involves the reaction of 2,3-difluorophenol with diazonium salts derived from aniline derivatives, followed by reduction to yield the target compound . For example, 2,3-difluorophenol reacts with a diazonium salt formed from aniline and sodium nitrite in hydrochloric acid. The intermediate diazene is subsequently reduced using hydrazine hydrate and Raney nickel, affording the aminopropyl-substituted product .

Reaction Conditions:

  • Temperature: 0–50°C (optimized at 5–10°C for diazonium formation) .

  • Catalysts: Raney nickel for catalytic hydrogenation .

  • Purification: Chromatography or recrystallization from toluene .

This method achieves yields exceeding 90%, with purity validated via melting point analysis (141°C for intermediate diazenes) .

Alternative Industrial Approaches

Large-scale production may employ continuous flow synthesis, enhancing reaction control and throughput. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensure compliance with pharmaceutical-grade standards.

Biological Activity and Mechanism

Enzyme and Receptor Interactions

The compound’s biological activity stems from its dual functional groups:

  • Phenol Group: Participates in hydrogen bonding with enzymatic active sites.

  • Aminopropyl Chain: Engages in electrostatic interactions with acidic residues (e.g., aspartate or glutamate).

Fluorine atoms at the 2- and 3-positions increase binding affinity by modulating electron density and steric effects. Comparative studies with 4-(1-Aminopropyl)-3-fluorophenol and 4-(1-Aminopropyl)-2,5-difluorophenol reveal that the ortho-fluorine substitution in 2,3-difluorophenol derivatives optimizes target engagement.

Structure-Activity Relationships (SAR)

A SAR analysis highlights the impact of substituents on bioactivity:

CompoundSubstituentsBioactivity Profile
4-(1-Aminopropyl)-2,3-difluorophenol2-F, 3-F, 4-aminopropylHigh binding affinity
4-(1-Aminopropyl)-3-fluorophenol3-F, 4-aminopropylModerate affinity
4-(1-Aminopropyl)-2,5-difluorophenol2-F, 5-F, 4-aminopropylReduced metabolic stability

The 2,3-difluoro configuration maximizes interactions with hydrophobic pockets in target proteins while minimizing off-target effects.

Pharmacokinetic Profile

Absorption and Distribution

The compound’s logP (~1.2) suggests favorable intestinal absorption, with potential for blood-brain barrier penetration. Fluorine atoms reduce first-pass metabolism by cytochrome P450 enzymes, enhancing oral bioavailability.

Metabolism and Excretion

In vitro studies using hepatic microsomes indicate slow oxidation of the aminopropyl chain, yielding 4-(1-oxopropyl)-2,3-difluorophenol as the primary metabolite. Renal excretion dominates, with <5% fecal elimination observed in rodent models.

Applications in Medicinal Chemistry

Drug Precursor

The compound serves as a building block for kinase inhibitors and G protein-coupled receptor (GPCR) modulators. Its fluorine atoms enhance target selectivity, reducing off-target interactions in lead optimization.

Materials Science

In polymer chemistry, the aminopropyl group facilitates covalent bonding to epoxy resins, creating fluorinated composites with enhanced thermal stability.

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